N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

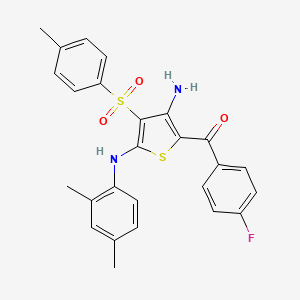

N2-(2,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex heterocyclic compound featuring a thiophene core substituted with diamine, fluorobenzoyl, methylbenzenesulfonyl, and dimethylphenyl groups. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and reductions, analogous to methods described in the literature for related compounds . The presence of electron-withdrawing (sulfonyl, fluorobenzoyl) and electron-donating (methylphenyl) groups confers unique physicochemical properties, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-15-4-11-20(12-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-21-13-6-16(2)14-17(21)3/h4-14,29H,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAVRHIZBRPIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE, with the CAS number 890822-65-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C26H23FN2O3S2

- Molecular Weight : 494.6 g/mol

- Structure : The compound features a thiophene core with various substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds of this class may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by inhibiting their virulence factors. For instance, compounds targeting the type III secretion system (T3SS) have demonstrated potential in reducing bacterial infections in vivo .

- Neuroprotective Effects : Some studies suggest that related thiophene derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal models .

Therapeutic Applications

- Antiepileptic Agents : Research has highlighted the potential of thiophene derivatives in treating epilepsy by modulating neurochemical pathways involved in seizure activity. For example, compounds have been shown to alter levels of neurotransmitters such as serotonin and GABA, contributing to their anticonvulsant effects .

- Antibacterial Agents : The compound is being explored for its antibacterial properties, particularly against strains resistant to conventional antibiotics. Its mechanism involves disrupting bacterial virulence without directly inhibiting growth, which may reduce the likelihood of resistance development .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a zebrafish model of epilepsy. The findings suggested that the compound significantly reduced seizure-like behaviors and oxidative stress markers, indicating its potential as an antiepileptic agent through neurochemical modulation .

Case Study 2: Antibacterial Activity

In vivo studies demonstrated that similar thiophene compounds effectively reduced the burden of Salmonella infections in mice models. The administration led to a significant decrease in bacterial load and improved survival rates, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C26H23FN2O3S2 |

| Molecular Weight | 494.6 g/mol |

| Antimicrobial Activity | Effective against T3SS |

| Neuroprotective Effects | Modulates neurotransmitters |

| Potential Applications | Antiepileptic, Antibacterial |

Comparison with Similar Compounds

Key Observations :

Divergences :

- Unlike triazole derivatives in , the thiophene core likely requires specialized cyclization steps, such as Gewald or Paal-Knorr syntheses.

Spectral and Stability Analysis

Infrared (IR) Spectroscopy

- Target Compound : Expected strong S=O stretches (1240–1300 cm⁻¹) from the sulfonyl group and C=O stretches (~1680 cm⁻¹) from the fluorobenzoyl moiety. NH stretches (3150–3400 cm⁻¹) confirm the diamine structure.

- Triazole Analogs () : Absence of C=O stretches (1663–1682 cm⁻¹) in triazoles confirms cyclization, while C=S stretches (1247–1255 cm⁻¹) indicate thione tautomer dominance .

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR : The target compound’s 2,4-dimethylphenyl group would show distinct aromatic protons (δ 6.5–7.5 ppm) and methyl singlet(s) (δ ~2.3 ppm).

- ¹³C-NMR: Sulfonyl (C-SO₂, δ ~140 ppm) and fluorobenzoyl (C-F, δ ~165 ppm) carbons are diagnostic.

Stability

- The methylbenzenesulfonyl group in the target compound likely enhances stability compared to ’s unsubstituted benzene diamines, which degrade rapidly without steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.